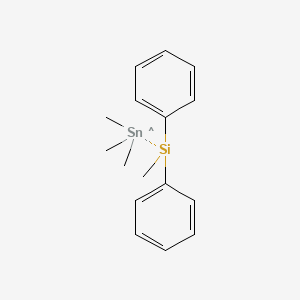
Methyldiphenyl(trimethylstannyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Trimethylstannylmethyldiphenylsilan, 96, involves the reaction of trimethyltin chloride with diphenylmethylsilane under specific conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity of 96% .
化学反应分析
Trimethylstannylmethyldiphenylsilan, 96, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Trimethylstannylmethyldiphenylsilan, 96, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Researchers use this compound to study the effects of organotin compounds on biological systems.
Medicine: While not used directly in medicine, it serves as a model compound for studying the pharmacokinetics and toxicology of organotin compounds.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of Trimethylstannylmethyldiphenylsilan, 96, involves its interaction with various molecular targets. The trimethylstannyl group can form strong bonds with other elements, facilitating the formation of new compounds. The pathways involved include nucleophilic substitution and oxidative addition, which are common in organometallic chemistry .
相似化合物的比较
Trimethylstannylmethyldiphenylsilan, 96, can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but lacks the diphenylmethylsilane component.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups attached to the tin atom.
Dimethyltin dichloride: Has two methyl groups and two chlorine atoms attached to the tin atom.
属性
分子式 |
C16H22SiSn |
|---|---|
分子量 |
361.1 g/mol |
InChI |
InChI=1S/C13H13Si.3CH3.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3; |
InChI 键 |
VRHBFHZSPDOAKI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Sn](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


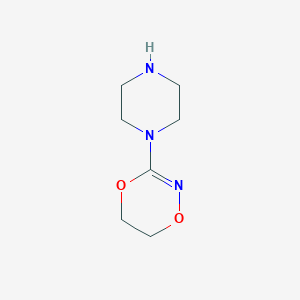

![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
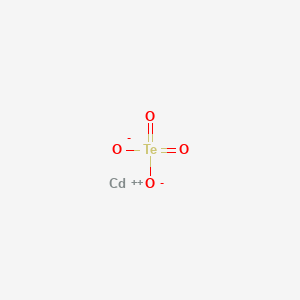
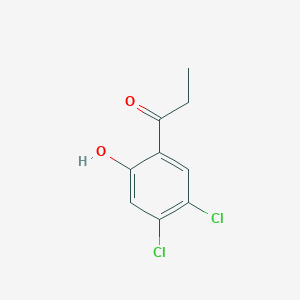
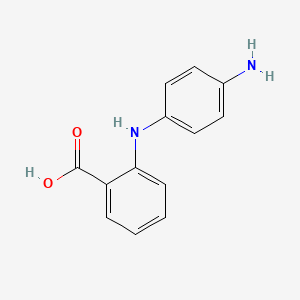
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
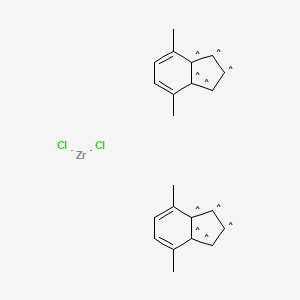
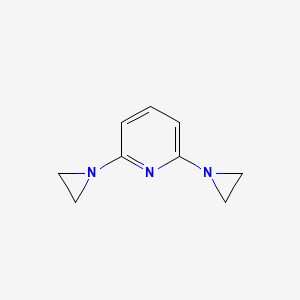
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
